molecular formula C8H13BrF2O B12992009 1-(Bromomethyl)-2-(difluoromethoxy)cyclohexane

1-(Bromomethyl)-2-(difluoromethoxy)cyclohexane

Cat. No.: B12992009
M. Wt: 243.09 g/mol
InChI Key: VLOILYOPLTYAPM-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-(difluoromethoxy)cyclohexane is an organic compound that features a cyclohexane ring substituted with a bromomethyl group and a difluoromethoxy group

Preparation Methods

The synthesis of 1-(Bromomethyl)-2-(difluoromethoxy)cyclohexane typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexane, which undergoes bromination to introduce the bromomethyl group.

    Reaction Conditions: The bromination reaction is usually carried out using bromine (Br2) in the presence of a radical initiator such as light or a peroxide.

    Introduction of Difluoromethoxy Group: The difluoromethoxy group is introduced via a nucleophilic substitution reaction using a suitable difluoromethylating agent.

    Industrial Production: Industrial production methods may involve continuous flow reactors to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

1-(Bromomethyl)-2-(difluoromethoxy)cyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones and reduction to form hydrocarbons.

    Common Reagents and Conditions: Typical reagents include nucleophiles like sodium azide (NaN3) for substitution, oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction.

    Major Products: The major products depend on the specific reaction conditions and reagents used. For example, substitution with sodium azide would yield azidomethyl derivatives.

Scientific Research Applications

1-(Bromomethyl)-2-(difluoromethoxy)cyclohexane has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.

    Industry: The compound is used in the production of materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-2-(difluoromethoxy)cyclohexane involves its interaction with molecular targets through its functional groups:

    Molecular Targets: The bromomethyl group can form covalent bonds with nucleophilic sites on target molecules, while the difluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions.

    Pathways Involved: The compound can modulate various biochemical pathways depending on its specific interactions with target molecules.

Comparison with Similar Compounds

1-(Bromomethyl)-2-(difluoromethoxy)cyclohexane can be compared with similar compounds such as:

    1-(Bromomethyl)-3-fluorocyclohexane: This compound has a fluorine atom instead of the difluoromethoxy group, leading to different chemical properties and reactivity.

    1-(Bromomethyl)cyclohexane: Lacks the difluoromethoxy group, resulting in different applications and reactivity.

    1-(Chloromethyl)-2-(difluoromethoxy)cyclohexane:

Properties

Molecular Formula

C8H13BrF2O

Molecular Weight

243.09 g/mol

IUPAC Name

1-(bromomethyl)-2-(difluoromethoxy)cyclohexane

InChI

InChI=1S/C8H13BrF2O/c9-5-6-3-1-2-4-7(6)12-8(10)11/h6-8H,1-5H2

InChI Key

VLOILYOPLTYAPM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)CBr)OC(F)F

Origin of Product

United States

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